molecular formula C12H24N2S B13542402 n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine

n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine

Cat. No.: B13542402
M. Wt: 228.40 g/mol
InChI Key: JLSDYFAQIPBLDR-UHFFFAOYSA-N
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Description

n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine: is a heterocyclic compound that contains both a piperidine and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine typically involves the reaction of tetrahydro-2h-thiopyran-4-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiopyran ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide, dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine is studied for its potential as a bioactive molecule. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs aimed at developing new treatments for various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H24N2S

Molecular Weight

228.40 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)thian-4-amine

InChI

InChI=1S/C12H24N2S/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2

InChI Key

JLSDYFAQIPBLDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCSCC2

Origin of Product

United States

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